Cas no 1213324-21-0 (METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE)

METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE Chemical and Physical Properties
Names and Identifiers
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- METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE
- Benzenepropanoic acid, β-amino-2,5-difluoro-, methyl ester, (βR)-
- 1213324-21-0
- EN300-4211077
-
- Inchi: 1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9H,5,13H2,1H3/t9-/m1/s1
- InChI Key: FTQZNNDAOZOSBO-SECBINFHSA-N
- SMILES: C(OC)(=O)C[C@@H](N)C1=CC(F)=CC=C1F
Computed Properties
- Exact Mass: 215.07578492g/mol
- Monoisotopic Mass: 215.07578492g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 52.3Ų
METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4211077-0.25g |
methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate |
1213324-21-0 | 95.0% | 0.25g |
$642.0 | 2025-03-15 | |
Enamine | EN300-4211077-2.5g |
methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate |
1213324-21-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-15 | |
Enamine | EN300-4211077-1.0g |
methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate |
1213324-21-0 | 95.0% | 1.0g |
$699.0 | 2025-03-15 | |
Enamine | EN300-4211077-5.0g |
methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate |
1213324-21-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-15 | |
Enamine | EN300-4211077-10.0g |
methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate |
1213324-21-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609042-1g |
Methyl (R)-3-amino-3-(2,5-difluorophenyl)propanoate |
1213324-21-0 | 98% | 1g |
¥9868.00 | 2024-08-09 | |
Enamine | EN300-4211077-0.5g |
methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate |
1213324-21-0 | 95.0% | 0.5g |
$671.0 | 2025-03-15 | |
Enamine | EN300-4211077-0.1g |
methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate |
1213324-21-0 | 95.0% | 0.1g |
$615.0 | 2025-03-15 | |
Enamine | EN300-4211077-0.05g |
methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate |
1213324-21-0 | 95.0% | 0.05g |
$587.0 | 2025-03-15 |
METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE Related Literature
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE
METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE (CAS No. 1213324-21-0): A Comprehensive Overview
METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE, identified by its CAS number 1213324-21-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its specific stereochemistry and fluorinated aromatic ring, has garnered attention for its potential applications in drug development and medicinal research. The detailed exploration of this compound not only highlights its structural features but also delves into its synthetic pathways, pharmacological properties, and emerging applications in contemporary research.
The molecular structure of METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE consists of a propanoate backbone with an amine group at the third carbon position and a 2,5-difluorophenyl moiety attached to the same carbon. The stereochemistry at the chiral center (indicated by the (3R) configuration) plays a crucial role in determining its biological activity. This specific arrangement makes it a valuable scaffold for designing molecules with enhanced selectivity and efficacy in therapeutic applications.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their unique physicochemical properties, which include increased metabolic stability, improved bioavailability, and enhanced binding affinity to biological targets. The presence of fluorine atoms in the 2,5-difluorophenyl group of METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE contributes to these characteristics, making it an attractive candidate for further investigation.
The synthesis of METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. One common synthetic route includes the reduction of a nitrile derivative followed by protection-deprotection strategies to introduce the desired functional groups. The use of chiral auxiliaries or catalysts ensures the retention of the (3R) configuration throughout the synthesis process. Advances in asymmetric synthesis have made it possible to produce this compound with high enantiomeric purity, which is critical for its pharmacological evaluation.
Pharmacological studies have revealed that METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE exhibits promising biological activity across various therapeutic areas. Initial research suggests that this compound may interact with specific enzymes and receptors involved in inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases. Additionally, its structural features have drawn attention from researchers investigating central nervous system disorders, where fluorinated aromatic compounds have shown significant therapeutic potential.
One of the most intriguing aspects of METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE is its ability to modulate biological processes through selective binding interactions. The combination of the amino group and the fluorinated phenyl ring creates multiple sites for interaction with biological targets, allowing for tailored pharmacological effects. This versatility makes it a valuable tool for drug discovery and development.
The latest research in this field has begun to explore the use of computational methods to predict and optimize the biological activity of compounds like METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE. Molecular modeling techniques have been employed to understand how changes in the molecular structure can influence binding affinity and selectivity. These computational approaches complement traditional experimental methods and have accelerated the discovery process significantly.
In conclusion, METHYL (3R)-3-AMINO-3-(2,5-DIFLUOROPHENYL)PROPANOATE represents a fascinating compound with diverse potential applications in pharmaceutical research. Its unique structural features and promising biological activity make it a compelling subject for further investigation. As research continues to evolve, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.
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